molecular formula C11H10N4O3S B2439524 6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one CAS No. 872629-62-4

6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one

Cat. No. B2439524
CAS RN: 872629-62-4
M. Wt: 278.29
InChI Key: YFRYTNIDPHCTGM-UHFFFAOYSA-N
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Description

6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one is a chemical compound that has been studied extensively for its potential uses in scientific research. This compound is also known by its chemical formula, C11H9N5O3S, and has several important properties that make it useful for a variety of applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Various synthesis techniques have been explored for compounds similar to 6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one. For example, solvent-free microwave synthesis was used to create derivatives of 4-amino-6-methyl-5-oxo-3-thioxo-2H-1,2,4-triazine and 4-amino-5-methyl-3-thioxo-2H-1,2,4-triazole, demonstrating the versatility and adaptability of synthesis methods in this chemical class (Tabatabaee et al., 2007).

  • Chemical Reactions and Structure Analysis : The reaction dynamics and structural characteristics of similar compounds have been a subject of research. For instance, the electrochemical behavior of triazine derivatives, including those with thiol groups, has been studied in non-aqueous media, which could provide insights into the electrochemical properties of 6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one (Farzinnejad et al., 2005).

Applications in Material Science and Photovoltaics

  • Photovoltaic Applications : A derivative of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one was utilized in photovoltaic devices, indicating the potential use of similar triazine compounds in the field of renewable energy and material science (Halim et al., 2018).

properties

IUPAC Name

6-methyl-3-[(3-nitrophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c1-7-10(16)12-11(14-13-7)19-6-8-3-2-4-9(5-8)15(17)18/h2-5H,6H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRYTNIDPHCTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one

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